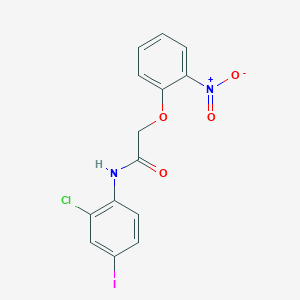![molecular formula C16H12F3NO4 B3741533 N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741533.png)
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a trifluoromethoxyphenyl group, which is a phenyl ring with a trifluoromethoxy (OCF3) substituent . This group is found in various compounds and is known for its unique properties .
Molecular Structure Analysis
The molecular structure of a compound with a trifluoromethoxyphenyl group would include a phenyl ring with a trifluoromethoxy substituent . The exact structure would depend on the other components of the molecule.Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability would depend on the specific compound .Wirkmechanismus
Target of Action
The primary target of N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . The introduction of the electron-withdrawing trifluoromethoxy unit in the compound decreases the HOMO and LUMO energy levels , which can affect its interaction with the target.
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of signaling molecules derived from arachidonic acid. EETs have vasodilatory and anti-inflammatory effects, and their degradation is catalyzed by sEH. By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .
Pharmacokinetics
Similar compounds containing a 4-(trifluoromethoxy)phenyl group have been shown to have good bioavailability and stability .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs. This can result in vasodilation and a reduction in inflammation, which could be beneficial in conditions such as hypertension, renal pathologies, and other diseases .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TFMPP in lab experiments is its ability to induce anxiety-like behavior in animal models. This makes it a useful tool for studying anxiety-related disorders and the effects of potential therapeutic agents. However, one limitation of using TFMPP is its potential for inducing adverse effects, such as changes in heart rate and blood pressure, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on TFMPP. One area of interest is the development of more selective agonists for the serotonin 5-HT1A receptor, which could have therapeutic applications for anxiety and mood disorders. Another area of interest is the study of the effects of TFMPP on other neurotransmitter systems, such as the glutamate and GABA systems, which could provide insight into its mechanism of action and potential therapeutic applications. Finally, there is a need for further research on the safety and potential adverse effects of TFMPP, particularly in the context of its use as a research tool.
Wissenschaftliche Forschungsanwendungen
TFMPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anxiogenic effects, which makes it a useful tool for studying anxiety-related disorders. TFMPP has also been studied for its potential as a therapeutic agent for the treatment of depression and other mood disorders.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-4-2-11(3-5-12)20-15(21)10-1-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSQSQCNLZKKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)

![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)


![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3741482.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3741493.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3741499.png)
![2-chloro-N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3741513.png)

![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-3-pyridinylacetamide](/img/structure/B3741520.png)
![diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741522.png)
![4-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741526.png)